2-(Diphenylmethanesulfinyl)ethan-1-amine
Description
Contextualization within Diphenylmethylsulfinyl and Ethan-1-amine Chemical Space
The chemical behavior of 2-(Diphenylmethanesulfinyl)ethan-1-amine is best understood by dissecting its two primary functional components: the diphenylmethylsulfinyl group and the ethan-1-amine tail.
The Ethan-1-amine Moiety : The ethylamine (B1201723) portion of the molecule provides a nucleophilic and basic primary amine group. wikipedia.org Primary amines are fundamental building blocks in organic synthesis, readily undergoing a wide range of chemical transformations such as acylation, alkylation, and condensation reactions to form amides, secondary/tertiary amines, and imines, respectively. wikipedia.orgmdpi.com This functional handle is the primary site for elaboration of the molecular structure.
The combination of these two groups results in a chiral primary amine where the stereocenter is not at a carbon atom but at the sulfur atom. This structure offers unique possibilities for the synthesis of enantiomerically pure compounds, particularly those of interest in medicinal chemistry.
Significance as a Privileged Scaffold or Key Intermediate in Complex Synthesis
While not universally classified as a "privileged scaffold" in the broadest sense, the core structure of this compound is closely related to molecules that are key intermediates in the synthesis of significant pharmaceutical compounds. Its primary importance lies in its role as a versatile synthetic intermediate.
The most notable application of this chemical framework is in the synthesis of Modafinil (2-[(Diphenylmethyl)sulfinyl]acetamide) and its analogues. nih.gov Modafinil is a wakefulness-promoting agent, and its synthesis and the development of related compounds are of significant interest. nih.gov In these syntheses, the diphenylmethylsulfinyl ethyl framework is constructed, and the terminal functional group is manipulated.
For instance, the amine group of this compound can be acylated to produce a variety of amide derivatives. This allows for systematic modifications to explore structure-activity relationships (SAR) in drug discovery programs. The synthesis of novel analogues often involves the preparation of the core amine followed by diversification. nih.gov
The table below illustrates the utility of the diphenylmethylsulfinyl ethyl scaffold by showing representative transformations that the amine could undergo to yield diverse amide products, similar to the synthesis of Modafinil analogues.
| Reactant | Reagent | Product Class | Significance |
|---|---|---|---|
| This compound | Acetyl Chloride | N-Acetylated Amide (e.g., Modafinil) | Forms the core structure of a known pharmaceutical agent. nih.gov |
| This compound | Benzoyl Chloride | N-Benzoylated Amide | Creates analogues with varied aromatic substituents for SAR studies. |
| This compound | Alkyl Halide (e.g., Methyl Iodide) | N-Alkylated Amine | Produces secondary or tertiary amine derivatives with different steric and electronic properties. nih.gov |
| This compound | Aldehyde or Ketone | Imine (Schiff Base) | Intermediate for reductive amination to produce N-substituted derivatives. wikipedia.org |
The inherent chirality of the sulfoxide (B87167) group is crucial. In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction. While this compound itself is not a classical chiral auxiliary, the principle of using a chiral sulfinyl group to control stereochemistry is well-established. The stereogenic sulfur can influence the facial selectivity of reactions at or near the amine group, providing a pathway to enantiomerically enriched or pure products.
Structure
2D Structure
3D Structure
Properties
CAS No. |
90213-10-8 |
|---|---|
Molecular Formula |
C15H17NOS |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
2-benzhydrylsulfinylethanamine |
InChI |
InChI=1S/C15H17NOS/c16-11-12-18(17)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 |
InChI Key |
SHMYXVVITSBKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CCN |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Organic Transformations of 2 Diphenylmethanesulfinyl Ethan 1 Amine
Reactivity of the Primary Amine Functional Group
The primary amine group is characterized by the presence of a nitrogen atom with a lone pair of electrons, which confers both basicity and nucleophilicity to the molecule. byjus.com
Due to the lone pair of electrons on the nitrogen atom, the primary amine group in 2-(Diphenylmethanesulfinyl)ethan-1-amine acts as a potent nucleophile, readily reacting with a variety of electrophilic species. byjus.com This nucleophilicity is generally stronger than that of corresponding alcohols or ethers. msu.edulibretexts.org
Alkylation: The amine can undergo nucleophilic substitution with alkyl halides, such as primary alkyl bromides, in what is known as N-alkylation. libretexts.orglibretexts.org This reaction proceeds via an Sₙ2 mechanism. msu.edulibretexts.org The initial reaction forms a secondary amine, which can then react further with the alkyl halide to produce a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. latech.edu To favor the formation of the mono-alkylated product, a large excess of the amine is typically used. msu.edu
Acylation: Reaction with acylating agents like acid chlorides or acid anhydrides results in the formation of amides. libretexts.orgwikipedia.org This is a rapid reaction that typically proceeds at room temperature. libretexts.org For instance, treatment with an acid chloride replaces one of the hydrogen atoms on the amine nitrogen with an acyl group (R-C=O). britannica.com This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. libretexts.org
Sulfonylation: Primary amines react with sulfonyl chlorides, such as benzenesulfonyl chloride, to yield sulfonamides. msu.eduwikipedia.org This reaction forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. msu.edulibretexts.org
| Electrophile Type | Specific Example | Product Type |
|---|---|---|
| Alkyl Halide | Methyl Iodide (CH₃I) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-substituted Amide |
| Sulfonyl Chloride | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-substituted Sulfonamide |
Primary amines readily undergo condensation reactions with carbonyl compounds, specifically aldehydes and ketones, to form imines, also known as Schiff bases. britannica.comwikipedia.org This reaction is a cornerstone of organic synthesis for constructing carbon-nitrogen double bonds.
The mechanism is a two-step process involving a nucleophilic addition followed by an elimination (dehydration). wikipedia.org
The nucleophilic amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine or hemiaminal. wikipedia.org
This intermediate is unstable and, under acidic catalysis, eliminates a molecule of water to form the stable imine product. wikipedia.org
The reaction is reversible, and the equilibrium can be driven toward the imine product by removing the water that is formed, for example, by azeotropic distillation or the use of dehydrating agents like molecular sieves. wikipedia.org Aliphatic primary amines generally exhibit greater nucleophilicity compared to aromatic amines, leading to favorable reaction outcomes with aromatic aldehydes. researchgate.net
| Carbonyl Compound | Reaction Conditions | Product |
|---|---|---|
| Benzaldehyde | Acid catalyst, removal of water | N-Benzylidene-2-(diphenylmethanesulfinyl)ethan-1-amine (an imine) |
| Acetone | Acid catalyst, removal of water | N-(Propan-2-ylidene)-2-(diphenylmethanesulfinyl)ethan-1-amine (an imine) |
Like ammonia (B1221849), the amine functional group is basic. wikipedia.org It readily accepts a proton (H⁺) from an acid to form a salt. britannica.comchemguide.co.uk In an aqueous solution, the amine establishes an equilibrium with water, forming an alkylammonium ion and a hydroxide (B78521) ion. The basicity of the amine can be quantified by its pKb value or, more commonly, by the pKa of its conjugate acid (the alkylammonium ion). utexas.edu For typical primary alkyl amines, the pKa of the conjugate acid is around 10-11. wikipedia.orgreddit.com
This means that in a solution with a pH below the pKa of the ammonium ion, the protonated form will predominate. pressbooks.pub For example, at physiological pH (~7.4), which is significantly lower than the typical pKa of an alkylammonium ion, the amine will exist almost exclusively in its protonated, water-soluble salt form. reddit.compressbooks.pub The reaction with strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is vigorous and leads to the formation of stable ammonium salts. britannica.com This salt formation can be reversed by treatment with a strong base, such as sodium hydroxide (NaOH). britannica.comutexas.edu
Reactivity of the Sulfinyl Moiety
The sulfinyl group features a sulfur atom in an intermediate oxidation state, making it susceptible to both oxidation and reduction. The lone pairs on the sulfur and oxygen atoms also allow it to participate in more complex intramolecular reactions.
Oxidation to Sulfones: The sulfoxide (B87167) group can be readily oxidized to the corresponding sulfone, where the sulfur atom is in its highest oxidation state. A variety of oxidizing agents can accomplish this transformation. wikipedia.org Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant for this purpose. nih.govorganic-chemistry.org The reaction conditions must be carefully controlled to prevent over-oxidation when starting from the corresponding sulfide (B99878). nih.gov Other reagents, such as those based on ceric ammonium nitrate (B79036) or hypervalent iodine, are also effective. organic-chemistry.orgacs.org The selectivity for sulfone formation can sometimes be controlled by the choice of catalyst or reaction conditions. organic-chemistry.org
Reduction to Sulfides: The deoxygenation of sulfoxides to yield the corresponding sulfides is also a common transformation. wikipedia.org A wide array of reducing systems has been developed for this purpose. tandfonline.com These include combinations like triflic anhydride (B1165640) and potassium iodide, or sodium borohydride (B1222165) in the presence of iodine. organic-chemistry.org Catalytic systems using metals like molybdenum or tungsten have also been reported. organic-chemistry.org More recently, electrochemical methods have been developed for a scalable and sustainable reduction of sulfoxides. rsc.org The reaction can also be achieved using oxalyl chloride, which forms a chlorosulfonium salt intermediate that is then reduced. mdpi.com
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | Hydrogen Peroxide (H₂O₂), Triflic Acid | Sulfone (-SO₂-) |
| Oxidation | Ceric Ammonium Nitrate/Sodium Bromate | Sulfone (-SO₂-) |
| Reduction | Triflic Anhydride, Potassium Iodide | Sulfide (-S-) |
| Reduction | Sodium Borohydride, Iodine | Sulfide (-S-) |
| Reduction | Oxalyl Chloride, Ethyl Vinyl Ether | Sulfide (-S-) |
The sulfinyl group can act as an internal nucleophile in a phenomenon known as neighboring group participation or anchimeric assistance. acs.org This participation can significantly influence the rate and stereochemistry of a reaction occurring at a nearby atom. Both the sulfur and oxygen atoms of the sulfinyl group can be involved.
For instance, the sulfinyl oxygen can participate in reactions at an adjacent electrophilic carbon center. This has been observed in the reactions of certain norbornene sulfoxides, where the sulfinyl oxygen attacks an intermediate, leading to products with specific stereochemistry. rsc.orgrsc.org This intramolecular nucleophilic attack can form a cyclic intermediate (an alkoxyoxosulfonium salt), which is then opened by an external nucleophile. cdnsciencepub.com Such participation is highly dependent on the stereochemical arrangement of the molecule, as the sulfinyl group must be positioned correctly to interact with the reacting center. rsc.org This type of anchimeric assistance can lead to rate enhancements and the formation of products that would not be expected from a direct intermolecular reaction. acs.org
Reaction Mechanism Elucidation
The mechanistic understanding of reactions involving this compound and its precursors is crucial for controlling reaction outcomes and designing synthetic routes to this and related molecules. The key transformations include the formation of the carbon-sulfur bond and the oxidation of the sulfide to the characteristic chiral sulfoxide.
Detailed Mechanistic Pathways
The principal reaction pathway for the synthesis of this compound involves the controlled oxidation of its sulfide precursor, 2-(diphenylmethanethio)ethan-1-amine. This step is critical as it establishes the sulfoxide functional group, which is a chiral center in the molecule.
Oxidation of Thioether to Sulfoxide: A widely used method for this transformation is the reaction of the thioether with an oxidizing agent such as hydrogen peroxide (H₂O₂) in an acidic medium like glacial acetic acid. mdma.chnih.gov
The accepted mechanism for this reaction proceeds as follows:
Activation of the Oxidant: In the presence of an acid catalyst, hydrogen peroxide is protonated, forming a more potent electrophilic oxidizing species.
Nucleophilic Attack: The sulfur atom of the thioether possesses lone pairs of electrons and acts as a nucleophile, attacking the electron-deficient oxygen atom of the activated hydrogen peroxide.
Transition State and Product Formation: This nucleophilic attack leads to the formation of an S-O bond and the cleavage of the weak O-O bond in the peroxide. A molecule of water is eliminated, and subsequent deprotonation of the resulting sulfoxonium ion yields the neutral sulfoxide product.
Careful control of the reaction stoichiometry and temperature is essential to prevent over-oxidation of the desired sulfoxide to the corresponding achiral sulfone. newdrugapprovals.org
Formation of the Thioether Precursor: The synthesis of the thioether precursor often involves an S-alkylation reaction. In the synthesis of analogous structures, a common pathway is the acid-catalyzed coupling of diphenylmethanol (B121723) (benzhydrol) with a suitable thiol-containing molecule. nih.gov
The mechanism for this coupling reaction involves:
Carbocation Formation: The hydroxyl group of diphenylmethanol is protonated by a strong acid, such as trifluoroacetic acid (TFA). This protonated alcohol then departs as a water molecule, generating the highly stable diphenylmethyl carbocation (also known as the benzhydryl cation). Its stability is derived from the extensive resonance delocalization of the positive charge across both phenyl rings.
Nucleophilic Capture: The sulfur atom of the thiol compound attacks the electrophilic benzylic carbon of the carbocation. This step forms the key carbon-sulfur bond.
Deprotonation: A final deprotonation step yields the neutral thioether product.
Regioselectivity and Stereoselectivity in Reactions
Regioselectivity: In the context of this compound, regioselectivity often pertains to reactions occurring on the aromatic rings of the diphenylmethyl group. Research on related analogues has demonstrated that the synthesis of specifically substituted compounds is typically achieved by using pre-functionalized starting materials. nih.govnih.gov For instance, the synthesis of para-substituted derivatives is accomplished by starting with the corresponding bis(para-halophenyl)methanol, thereby ensuring the final product's regiochemistry. nih.gov
The formation of the thioether precursor via the benzhydryl cation intermediate is inherently regioselective. The nucleophilic attack by the sulfur atom occurs exclusively at the benzylic carbon, as this is the site of the positive charge in the carbocation.
Stereoselectivity: The oxidation of the prochiral sulfur atom in 2-(diphenylmethanethio)ethan-1-amine creates a stereocenter, meaning the product can exist as two non-superimposable mirror images (enantiomers). While simple oxidation with agents like hydrogen peroxide typically results in a racemic mixture (a 1:1 ratio of both enantiomers), significant research has been directed toward developing stereoselective methods to favor the formation of a single enantiomer. nih.gov
Enantioselective Synthesis Methods:
Biocatalytic Oxidation: The use of microorganisms to perform enantioselective oxidations is a powerful strategy. For example, the bacterium Bacillus subtilis has been successfully used to oxidize a related precursor, benzhydrylsulfanyl acetic acid, to the corresponding (S)-sulfoxide with high stereoselectivity. nih.gov The enzyme's active site binds the substrate in a specific three-dimensional orientation, exposing only one of the two faces of the sulfur atom to the oxidizing agent, thus leading to the formation of a single enantiomer.
Chiral Reagents: Stoichiometric chiral oxidizing agents, such as chiral oxaziridines, can effectively transfer an oxygen atom to the sulfide with high facial selectivity. nih.gov The inherent chirality of the reagent dictates the stereochemical outcome of the oxidation by creating diastereomeric transition states with different energy levels, one of which is significantly favored.
Resolution of Precursors: An alternative to asymmetric synthesis is the resolution of a racemic precursor. The closely related racemic (diphenylmethanesulfinyl)acetic acid has been successfully resolved by forming diastereomeric salts with a chiral amine, (R)-(+)-alpha-methylbenzylamine. newdrugapprovals.org These diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the enantiomerically pure acid can be converted into the desired final product, preserving the stereochemistry at the sulfur atom.
The following table summarizes key research findings on stereoselective methods applicable to the synthesis of this class of chiral sulfoxides.
| Method | Reagent / Catalyst | Substrate | Yield | Stereochemical Outcome | Ref. |
| Microbial Oxidation | Bacillus subtilis | Benzhydrylsulfanyl acetic acid | 68% | Predominantly (S)-enantiomer | nih.gov |
| Chiral Reagent | Chiral Oxaziridine | Benzhydrylsulfanyl acetamide (B32628) | 66% | Enantiomerically enriched product | nih.gov |
| Diastereomeric Resolution | (R)-(+)-alpha-methylbenzylamine | (±)-(Diphenylmethanesulfinyl)acetic acid | N/A | Separation of (R) and (S) enantiomers | newdrugapprovals.org |
Advanced Spectroscopic and Chromatographic Characterization in Chemical Research
High-Resolution Mass Spectrometry for Compound Identity and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 2-(diphenylmethanesulfinyl)ethan-1-amine and the characterization of its related impurities. Techniques such as direct analysis in real time coupled to high-resolution mass spectrometry (DART-HRMS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) provide highly accurate mass measurements, enabling the determination of elemental compositions. researchgate.nettandfonline.com
In positive ion mode electrospray ionization (ESI), this compound typically forms a protonated molecule [M+H]⁺. The high-resolution capabilities allow for the differentiation of the parent compound from impurities or degradation products that may have similar nominal masses. For instance, the presence of sodium adducts has been noted in the analysis of samples with high concentrations of the compound. researchgate.net
Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecule reveal characteristic fragmentation patterns. These patterns serve as a fingerprint for the molecule, aiding in its unambiguous identification in complex matrices such as biological fluids or in the presence of its analogs like adrafinil (B1664384) and modafinilic acid. nih.gov The accuracy and precision of these methods are validated over specific concentration ranges to ensure reliable quantification for forensic and quality control purposes. researchgate.netmdpi.com
Table 1: HRMS Data for this compound
| Ion Type | Theoretical m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 274.0953 | Varies by instrument |
Note: Observed m/z values are instrument-dependent but are typically within a few parts per million (ppm) of the theoretical value in HRMS.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation. nih.gov
The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of the two phenyl rings, the methine proton of the diphenylmethyl group, and the methylene (B1212753) and amine protons of the ethanamine side chain. mdpi.com The chemical shifts and coupling constants of these protons provide insights into the connectivity of the molecule.
Table 2: Representative ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.32–7.52 | multiplet |
| Methine (CH) | 5.34 | singlet |
| Methylene (CH₂) | 3.21, 3.36 | doublet |
Data obtained in DMSO-d₆. Chemical shifts can vary depending on the solvent and instrument. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the structure, including the carbonyl carbon of the acetamide (B32628) group and the carbons of the phenyl rings. nih.gov
For more complex structural problems, such as differentiating isomers or elucidating the structure of impurities, multi-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete and unambiguous assignment of the molecular structure. mdpi.com
Chiroptical Spectroscopy for Absolute Configuration Assignment
This compound is a chiral molecule, existing as two non-superimposable mirror images, the (R)- and (S)-enantiomers. researchgate.netresearchgate.net Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and determining their absolute configuration.
The sulfoxide (B87167) group is the stereogenic center in the molecule. The (R)-enantiomer is also known as armodafinil, while the (S)-enantiomer is esmodafinil. caymanchem.comwikipedia.org These techniques measure the differential absorption or rotation of plane-polarized light by the chiral molecule. The resulting spectra are unique for each enantiomer, providing a "chiral signature."
The absolute configuration of the (+)-enantiomer has been determined to be S by X-ray crystal structure analysis. nih.gov Chiroptical methods, often used in conjunction with theoretical calculations, can then be used to assign the absolute configuration of samples by comparing their experimental spectra to the known standard. Chiral High-Performance Liquid Chromatography (HPLC) is another critical technique used to separate the enantiomers, allowing for their individual characterization and quantification. nih.gov
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.
For this compound, X-ray crystallography has been used to determine the molecular structure and conformation of its enantiomers in the solid state. nih.gov This analysis confirms bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecule's spatial arrangement.
The compound is known to exist in several polymorphic forms, which are different crystalline structures of the same molecule. researchgate.netresearchgate.net Powder X-ray diffraction (PXRD) is a key technique used to identify and differentiate these various crystalline forms (e.g., Form I, Form III, Form IV). googleapis.comacs.org Each polymorph exhibits a unique PXRD pattern, which is crucial for controlling the solid-state properties of the pharmaceutical substance.
The crystal structure of the (S)-(+)-enantiomer reveals that the molecule adopts a specific conformation in the solid state, with the structure characterized by layers of hydrophobic diphenylmethyl groups and hydrophilic sulfinylacetamide moieties. nih.gov This detailed structural information is vital for understanding the molecule's physical properties and for computational modeling studies.
Table 3: Crystallographic Data for (S)-(+)-2-(Diphenylmethanesulfinyl)ethan-1-amine
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.684 |
| b (Å) | 10.134 |
Data is representative and specific values can be found in dedicated crystallographic databases.
Computational Chemistry and Theoretical Investigations of 2 Diphenylmethanesulfinyl Ethan 1 Amine
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For analogs of 2-(Diphenylmethanesulfinyl)ethan-1-amine, such as Modafinil, DFT calculations at the B3LYP/6-31G* level have been employed to analyze the electronic structure. scialert.netscialert.net
A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. scialert.net Molecular modelling analyses show that Modafinil and its metabolites have large LUMO-HOMO energy differences, suggesting they are kinetically inert. scialert.netscialert.net
Studies on related sulfoxide-containing compounds reveal that the sulfoxide (B87167) group introduces a partial negative charge, significantly altering the electrostatic potential surface of the molecule. mdpi.com Quantum mechanical calculations have shown a more negatively charged distribution on the electrostatic potential surface of sulfoxide substitutions compared to their sulfide (B99878) counterparts. nih.gov This charge distribution is crucial for understanding intermolecular interactions. For Modafinil and its metabolites, the electrostatic potential is found to be more negative around the sulfinyl and acetamide (B32628) oxygen atoms, indicating these positions may be susceptible to electrophilic attack. scialert.net
| Property | Calculated Value | Method/Basis Set | Significance |
| HOMO Energy | Data not available | B3LYP/6-31G | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |
| LUMO Energy | Data not available | B3LYP/6-31G | Indicates the energy of the lowest energy empty orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Large | B3LYP/6-31G* | A large gap suggests high kinetic stability and low chemical reactivity. scialert.netscialert.net |
| Dipole Moment | 3.6 D (Modafinil) | DFT | A significant dipole moment indicates a polar molecule, influencing solubility and intermolecular interactions. scialert.net |
Conformational Analysis and Molecular Modeling
The three-dimensional structure of this compound is flexible, and its biological activity is intrinsically linked to its preferred conformation. Conformational analysis using molecular mechanics methods, such as MM2, and quantum chemical calculations can predict the stable geometries of the molecule. nih.gov
For structurally related aminoindans, computational analyses have shown that the orientation of the amine group (axial versus equatorial) is a critical determinant of its interaction with biological targets. nih.gov Similarly, the conformation of this compound can be described by key dihedral angles that define the spatial relationship between the diphenylmethyl group, the sulfinyl moiety, and the ethanamine side chain. The rotation around the single bonds allows the molecule to adopt various conformations, with some being energetically more favorable than others. nih.gov
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, revealing how it explores different conformational states. nih.gov For Modafinil analogs, MD simulations have demonstrated that subtle structural changes, such as the oxidation state of the sulfur atom (sulfide vs. sulfoxide), can lead to significant differences in conformational preferences and interactions with binding partners. mdpi.comnih.gov The presence of the sulfoxide oxygen atom, for example, alters a key dihedral angle between the bisphenyl and side-chain moieties by more than 10 degrees compared to the sulfide analog. mdpi.com
| Dihedral Angle | Description | Significance |
| C-S-C-C | Rotation around the sulfur-carbon bond | Determines the orientation of the diphenylmethyl group relative to the side chain. |
| S-C-C-N | Rotation of the ethanamine side chain | Influences the position of the terminal amine group, which is crucial for potential hydrogen bonding and ionic interactions. |
| C-C(phenyl)-C(phenyl)-C | Torsion of the two phenyl rings | Defines the "butterfly" motion of the diphenyl group. |
Theoretical Prediction of Reaction Pathways and Transition States
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including the synthesis and metabolism of this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathways.
A crucial synthetic step for this class of compounds is the oxidation of the corresponding sulfide to the sulfoxide. DFT calculations have been used to study the oxidation of similar sulfides, revealing the role of catalysts and the nature of the transition states. researchgate.net For example, the oxidation of benzhydrylthioacetamide (B8521819) to the corresponding sulfinylacetamide (Modafinil) can be catalyzed by proton-donor molecules, which stabilize the transition state. researchgate.net
Furthermore, computational studies on the reactions of sulfinamides have provided detailed mechanistic insights. Ab initio and DFT calculations predict that intramolecular homolytic substitution at the sulfur atom in sulfinamides can proceed through a hypervalent intermediate. The calculated energy barriers for these reactions, typically in the range of 45–68 kJ mol⁻¹, help to explain the observed product distributions and reaction efficiencies. These theoretical models allow for the prediction of competing reaction pathways, such as homolytic addition to a phenyl group, and can guide the optimization of synthetic conditions.
| Reaction Step | Computational Method | Key Finding | Activation Energy (ΔE‡) |
| Sulfide Oxidation | B3LYP/6-31G** | The reaction is efficiently catalyzed by proton-donor molecules that are constituents of the transition state. researchgate.net | Varies with catalyst |
| Intramolecular Homolytic Substitution | G3(MP2)-RAD//ROBHandHLYP | Formation of five-membered rings proceeds via hypervalent intermediates. | 45–68 kJ mol⁻¹ |
| Competing Homolytic Addition | ROBHandHLYP/6-311++G(d,p) | Homolytic addition to the phenyl group competes with the desired substitution reaction. | 51–78 kJ mol⁻¹ |
Computational Studies on Solvent Effects and Intermolecular Interactions
The properties and behavior of this compound are significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects, providing insights that are difficult to obtain experimentally.
Continuum solvent models, such as the Polarizable Continuum Model (PCM), can be used to calculate properties like solvation energy, which indicates a molecule's solubility. researchgate.net For Modafinil and its metabolites, semi-empirical calculations have been used to determine solvation energies, suggesting how different functional groups contribute to their solubility in water. scialert.net
More sophisticated studies employ explicit solvent molecules in molecular dynamics simulations to understand specific solvent-solute interactions. nih.gov These simulations show that water molecules can form hydrogen-bonded bridges between functional groups within a solute, which can stabilize certain conformations over others and provide a mechanism for conformational changes. nih.govresearchgate.net For Modafinil analogs, MD simulations have revealed that the sulfoxide group has a propensity to attract more water molecules into a binding pocket compared to a sulfide group. mdpi.comnih.gov This altered solvation shell directly impacts the intermolecular interactions between the ligand and its protein target, for instance, by mediating the formation or breaking of hydrogen bonds with specific amino acid residues like aspartic acid. mdpi.comnih.gov
Understanding these intermolecular interactions—including hydrogen bonds, van der Waals forces, and electrostatic interactions—is fundamental to rational drug design. gatech.edu Computational methods can quantify these interactions, helping to explain the binding affinity and selectivity of molecules like this compound for their biological targets. gatech.edu
| Property | Computational Finding | Implication |
| Solvation Energy (Modafinil) | -15.17 kcal mol⁻¹ | Quantifies the energetic favorability of dissolving the molecule in a solvent like water. scialert.net |
| Water Structuring | The sulfoxide group attracts water molecules into binding sites. mdpi.comnih.gov | The local solvent environment is altered, which can mediate ligand-receptor interactions. |
| Conformational Preference | Solvent molecules can bridge functional groups, affecting relative stabilities of conformers. nih.govresearchgate.net | The predominant conformation of the molecule can differ between the gas phase and aqueous solution. |
| Intermolecular Interactions | The sulfoxide group can dissociate from an interaction with Asp79 and form a new one with Asp421 in a protein binding site. nih.gov | Solvent and subtle chemical changes can dramatically alter the specific binding mode of the molecule. |
Applications of 2 Diphenylmethanesulfinyl Ethan 1 Amine in Advanced Organic Synthesis and Methodology Development
Utilization as a Chiral Building Block in Asymmetric Syntheses
A chiral building block is a pre-existing enantiomerically pure compound that can be incorporated into a larger molecule to introduce a specific stereocenter. The 2-(Diphenylmethanesulfinyl)ethan-1-amine molecule possesses a stereogenic center at the sulfur atom, making it inherently chiral.
While chiral sulfinamides, such as tert-butanesulfinamide (Ellman's auxiliary), are widely employed as versatile chiral auxiliaries to control the stereochemical outcome of reactions, the primary application of this compound itself is not as a general-purpose chiral auxiliary for unrelated molecular syntheses. wikipedia.orgmdpi.com Instead, its significance lies in its role as a chiral scaffold. Researchers utilize it as a foundational structure upon which to build derivatives and analogues, with the inherent chirality of the sulfoxide (B87167) group being a key feature for studying stereoselective interactions with biological targets. nih.gov The focus of research has been on the synthesis of its chiral enantiomers and analogues to investigate their specific biological activities, rather than using the compound to induce chirality in other synthetic processes. mdpi.comnih.gov
Development of New Synthetic Methodologies Leveraging its Structural Features
The synthesis of this compound and its derivatives has necessitated the application and refinement of specific synthetic methodologies. The development of these compounds leverages the reactivity of the diphenylmethanol (B121723) core and the subsequent controlled oxidation of a sulfur-containing intermediate.
A common synthetic route to the sulfinylethanamine analogues involves a multi-step process:
Initial Coupling: The synthesis often begins with the coupling of diphenylmethanol or a substituted derivative with cysteamine (B1669678) hydrochloride. This reaction establishes the core carbon-sulfur-carbon-nitrogen framework. nih.gov
Formation of the Thioether: This initial step yields the thioethanamine precursor, 2-(benzhydrylthio)ethan-1-amine. nih.gov
Controlled Oxidation: The critical sulfinyl group is introduced in the final step through a controlled oxidation of the thioether intermediate. Reagents such as hydrogen peroxide (H₂O₂) in an acetic acid-methanol solution are used to convert the sulfide (B99878) to a sulfoxide without over-oxidation to the sulfone. nih.gov
This methodology allows for the creation of a library of analogues by modifying the starting diphenylmethanol with various substituents on the phenyl rings or by derivatizing the terminal amine of the thioether intermediate before the final oxidation step. nih.gov
Role in Catalyst Design or Ligand Development
A review of the scientific literature indicates that this compound has not been significantly utilized in the field of catalyst design or as a ligand for transition metal catalysis. While the molecule contains potential coordination sites for metal ions—namely the lone pairs on the nitrogen of the amine and the oxygen of the sulfoxide—its application has been overwhelmingly focused on medicinal chemistry and neuropharmacology. The research community has prioritized the exploration of its biological activity and that of its derivatives, rather than its potential utility in organometallic chemistry or asymmetric catalysis.
Emerging Research Directions and Future Perspectives
Innovations in Sustainable and Green Synthetic Routes
The chemical industry's increasing emphasis on environmental responsibility has spurred significant innovation in the synthesis of 2-(Diphenylmethanesulfinyl)ethan-1-amine. The goal is to develop processes that are not only efficient but also minimize waste, reduce energy consumption, and utilize less hazardous materials.
Biocatalysis represents another key frontier in green synthesis. The use of enzymes and whole-cell systems offers high selectivity, often under mild reaction conditions. For instance, microbial oxidation of the precursor benzhydrylsulfanyl acetic acid using organisms like Bacillus subtilis has been developed for the preparation of the (S)-enantiomer. semanticscholar.org Furthermore, enzymes such as chloroperoxidase (CPO) have been used to achieve enantioselective sulfoxidation of the thioacetamide (B46855) precursor, yielding (R)-2-(Diphenylmethanesulfinyl)ethan-1-amine with high enantiomeric excess (97.3% ee). mdpi.com Non-naturally occurring polypeptides with cyclohexanone (B45756) monooxygenase (CHMO) activity have also been engineered for the biocatalytic conversion of precursors to the (R)-enantiomer, highlighting the potential of synthetic biology in creating highly efficient biocatalysts. nih.gov
The development of novel catalytic systems is also crucial. Organocatalysis , using small organic molecules as catalysts, avoids the use of potentially toxic and expensive metals. Chiral BINOL-phosphates and fructose-derived ketones have been successfully applied to the asymmetric sulfoxidation step using hydrogen peroxide (H₂O₂), an environmentally benign oxidant. researchgate.netmssm.edu Similarly, biomimetic non-heme iron catalysts paired with dipeptide-based chiral ligands have shown success in the asymmetric synthesis of the (R)-enantiomer. researchgate.netmssm.edu Heterogeneous catalysts, such as the recyclable solid acid Nafion-H, have been employed in "Efficient Atom and Step Economic" (EASE) syntheses, further enhancing the sustainability of the process. researchgate.net
| Green Synthetic Approach | Key Features | Example Catalyst/System | Reported Advantages |
| Continuous Flow Synthesis | Integrated reaction and purification; enhanced process control. scialert.netscialert.net | Concatenated microfluidic reactors. scialert.net | High yield (77%), high purity (>99%), lower E-factor, improved safety. scialert.netscialert.net |
| Biocatalysis | High enantioselectivity; mild reaction conditions. semanticscholar.orgnih.gov | Phenylacetone monooxygenase, Bacillus subtilis. semanticscholar.orgnih.gov | Access to specific enantiomers; use of renewable resources. |
| Organocatalysis | Metal-free catalysis; use of benign oxidants. researchgate.net | Chiral BINOL-phosphates, Shi catalyst. researchgate.net | Avoids heavy metal contamination; utilizes H₂O₂. researchgate.net |
| Heterogeneous Catalysis | Recyclable catalyst; simplified product purification. researchgate.net | Nafion-H (solid acid catalyst). researchgate.net | Improved atom economy, catalyst reusability. researchgate.net |
| Mechano-enzymatic Methods | Solvent-free or low-solvent conditions. nih.gov | CALB biocatalyst under mechanochemical conditions. nih.gov | Excellent green metrics (low E-factor). nih.gov |
Exploration of Novel Reactivity and Unprecedented Transformations
Research into the reactivity of this compound and its precursors is leading to the creation of diverse molecular analogues, expanding the chemical space and enabling the exploration of new structure-activity relationships. These studies demonstrate the molecule's capacity for various chemical transformations at its key functional groups.
The terminal amide moiety is a primary site for modification. A common strategy involves the synthesis of the precursor, 2-[(diphenylmethyl)thio]acetic acid, followed by activation with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or conversion to an acid chloride with thionyl chloride. scialert.net This activated intermediate can then be reacted with a wide array of primary and secondary amines to generate a library of N-substituted amide derivatives. scialert.netscialert.net These transformations have been used to introduce aliphatic, cyclic, and various aromatic fragments onto the amide nitrogen. scialert.net
The diphenylmethyl scaffold also offers opportunities for novel transformations through substitution on the aromatic rings. By starting with appropriately substituted benzhydrols (e.g., bis(4-fluorophenyl)methanol), researchers have synthesized analogues with halogen (F, Cl, Br), methyl, and trifluoromethyl groups on the phenyl rings. mdpi.com These modifications modulate the electronic and steric properties of the molecule.
The central sulfur atom is a key locus of reactivity. The foundational transformation in many syntheses is the selective oxidation of the sulfide (B99878) precursor (2-[(diphenylmethyl)thio]acetamide) to the target sulfoxide (B87167) using reagents like hydrogen peroxide in acetic acid. drugbank.com Over-oxidation to the corresponding sulfone, 2-(diphenylmethanesulfonyl)acetamide, represents a subsequent transformation and is a major metabolite of the parent compound. semanticscholar.org The controlled nature of this oxidation is critical, and methods that prevent sulfone formation are highly sought after. mdpi.com Conversely, the reduction of the sulfoxide back to the sulfide is also a known transformation, which has been used in structure-activity relationship studies to probe the importance of the sulfoxide oxygen.
| Molecular Moiety | Transformation Type | Reagents/Conditions | Resulting Structures |
| Terminal Amide | N-Alkylation / N-Arylation | 1. SOCl₂ or EDC/HOBt2. Primary/Secondary Amine (R-NH₂) | N-substituted amide derivatives. scialert.netscialert.net |
| Diphenylmethyl | Aromatic Substitution | Use of substituted starting materials (e.g., bis(halo-phenyl)methanol). mdpi.com | Phenyl-ring substituted analogues (e.g., halogen, CF₃). mdpi.com |
| Sulfur Center | Oxidation | H₂O₂ in Acetic Acid. drugbank.com | Sulfoxide (target compound), Sulfone (over-oxidation product). semanticscholar.orgdrugbank.com |
| Amide Group | Reduction | N/A (mentioned in SAR studies). nih.gov | Ethan-1-amine derivatives. nih.gov |
| Amide Group | Hydrolysis | Amidase / Esterase (in vivo). semanticscholar.org | Carboxylic acid metabolite (Modafinil acid). semanticscholar.org |
Advanced Analytical Techniques for In-situ Monitoring and Mechanistic Insight
The shift towards more controlled and efficient chemical manufacturing, including for this compound, relies heavily on Process Analytical Technology (PAT). PAT is a framework for designing, analyzing, and controlling manufacturing through real-time measurements of critical process parameters and quality attributes. researchgate.netmdpi.com This approach provides deep mechanistic insight and enables robust process control.
Vibrational spectroscopy is a cornerstone of PAT. Raman spectroscopy , in particular, is a powerful tool for in-situ monitoring of crystallization processes. scialert.net Since this compound exists in different polymorphic forms, controlling crystallization is critical to obtaining the desired solid-state properties. nih.gov In-line Raman can track the conversion between polymorphs in real-time by detecting subtle changes in the crystal lattice vibrational modes, ensuring the final product is of the correct form. scialert.net This technique is well-suited for analyzing slurries and aqueous solutions, making it ideal for monitoring crystallization from a reaction mixture. scialert.net
Fourier-transform infrared (FTIR) and near-infrared (NIR) spectroscopy are other key PAT tools. nih.gov These techniques have been successfully combined with chemometric models, such as partial least squares regression (PLSR), for the rapid, on-the-spot quantification of the active ingredient in finished tablets. semanticscholar.orgresearchgate.net This application in quality control highlights their potential for in-line or at-line monitoring during synthesis to track reactant consumption and product formation, providing real-time kinetic data that is invaluable for mechanistic understanding and process optimization.
The implementation of these analytical techniques is especially synergistic with continuous flow synthesis. scialert.netnih.gov In flow reactors, PAT tools can be integrated at various points to monitor steady-state conditions, detect process deviations, and provide a continuous stream of data on reaction progress and purity. This level of monitoring is essential for developing a deep understanding of the reaction mechanism and for enabling the real-time release of the final product. While much of the literature focuses on final product analysis, the future direction is clearly towards integrating these tools directly into the synthesis workflow for dynamic monitoring and control.
| Analytical Technique | Application Area | Type of Insight Provided | Relevance to Synthesis |
| Raman Spectroscopy | In-situ crystallization monitoring. scialert.net | Real-time polymorph identification and transformation tracking. scialert.net | Ensures the correct crystalline form of the final product is obtained. nih.gov |
| FTIR/NIR Spectroscopy | At-line/On-line quantification. semanticscholar.orgresearchgate.net | Real-time concentration of reactants and products. | Enables kinetic analysis, reaction endpoint determination, and process control. |
| Process Analytical Technology (PAT) | Overall process control framework. researchgate.netmdpi.com | Mechanistic understanding through real-time data on critical parameters. | Facilitates Quality by Design (QbD), process optimization, and automation. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Off-line enantiomeric analysis. drugbank.com | Determination of enantiomeric excess (ee). | Crucial for validating the effectiveness of asymmetric synthesis methods. |
Synergistic Integration of Experimental and Computational Approaches
The combination of experimental synthesis and computational chemistry has become a powerful paradigm for accelerating research and development. This synergy allows for the prediction of molecular properties, the elucidation of complex reaction mechanisms, and the rational design of new molecules and processes, which are then validated through targeted experiments.
Density Functional Theory (DFT) has been instrumental in providing mechanistic insights into the synthesis of this compound. In one study, DFT calculations at the B3LYP/6-31G** level were used to investigate a novel synthetic route. researchgate.net The calculations revealed that a key step, desulfobenzhydrylation, proceeds through a benzhydrilium carbocation intermediate rather than a direct attack, a finding that would be difficult to ascertain through experimental means alone. The same study used DFT to model the oxidation of the sulfide precursor, showing that the reaction is efficiently catalyzed by proton-donor molecules. researchgate.net This detailed mechanistic picture allows chemists to rationally optimize reaction conditions.
Computational methods are also used to complement experimental spectroscopy. Researchers have recorded the experimental FT-IR and FT-Raman spectra of the compound and compared them to spectra simulated using DFT (B3LYP/6–311++G(d,p) basis set). researchgate.net The excellent agreement between the experimental and calculated vibrational frequencies validates the optimized molecular geometry and allows for a definitive assignment of the spectral bands, providing a deeper understanding of the molecule's structural and electronic properties. researchgate.net
In the design of novel analogues, molecular modeling and docking play a crucial role. For instance, when developing new derivatives targeting the dopamine (B1211576) transporter (DAT), molecular dynamics simulations have been used to understand how different analogues bind within the transporter's binding pocket. mssm.edu These computational studies can explain experimental observations, such as why a sulfoxide-substituted analogue has a different binding mode and interaction profile compared to its sulfide counterpart. This understanding provides a rational basis for designing next-generation molecules with improved affinity and selectivity, guiding synthetic efforts toward the most promising candidates. researchgate.net
| Computational Method | Experimental Counterpart | Synergy and Application | Research Finding |
| Density Functional Theory (DFT) | Synthetic Route Development | Elucidation of reaction mechanisms to guide process optimization. | Revealed the role of a carbocation intermediate and proton-donor catalysis in the synthesis. researchgate.net |
| DFT Vibrational Analysis | FT-IR & FT-Raman Spectroscopy | Validation of molecular structure and assignment of spectral bands. | Confirmed agreement between calculated and experimental spectra, aiding structural elucidation. researchgate.net |
| Molecular Modeling (LUMO-HOMO) | In vivo / in vitro Metabolism Studies | Prediction of molecular reactivity and potential toxicity pathways. | Calculated large LUMO-HOMO gaps, suggesting kinetic inertness for the compound and its metabolites. scialert.netscialert.net |
| Molecular Docking & Dynamics | In vitro Binding Assays | Rationalizing structure-activity relationships (SAR) for new analogues. | Explained how novel heterocyclic analogues bind to the dopamine transporter differently than cocaine. mssm.edu |
| Complexation Modeling | Capillary Electrophoresis | Understanding the mechanism of chiral separation. | Elucidated the host-guest interactions between enantiomers and a chiral selector. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
